5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
(4-butoxyphenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-3-12-22-16-6-4-14(5-7-16)17(21)19-10-11-20-15(13-19)8-9-18-20/h4-9H,2-3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHHTQHXFCASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a suitable benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch reactors. Catalysts might also be employed to increase the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product would be a carboxylic acid derivative.
Reduction: The major product would be a reduced form of the pyrazolo[1,5-a]pyrazine ring.
Substitution: The major product would be a substituted benzoyl derivative.
Scientific Research Applications
5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Key Insights and Limitations
- Structural Advantages : The 4-butoxybenzoyl group in the target compound likely improves bioavailability compared to smaller alkoxy substituents (e.g., methoxy) but may reduce solubility in polar solvents .
- Synthetic Challenges : Functionalization at position 5 requires precise acylation conditions, contrasting with simpler halogenation or alkylation routes for analogs .
- Data Gaps : Direct biological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS Number: 2034544-94-8) is a synthetic compound that has attracted attention for its potential biological activities. With a molecular formula of C17H21N3O2 and a molecular weight of 299.3675 g/mol, this compound exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
This structure indicates the presence of a pyrazolo[1,5-a]pyrazine core with a butoxybenzoyl group attached, which may influence its biological activity.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : It has shown potential antimicrobial activity against specific bacterial strains, indicating its usefulness in treating infections.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
Case Studies
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Antitumor Efficacy :
- A study conducted on human breast cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 15 μM.
- Another investigation on prostate cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways.
-
Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
- The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Properties :
- In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.3675 g/mol |
| Antitumor IC50 | ~15 μM |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Antimicrobial MIC (E. coli) | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
